Ethyl 5-chlorooctafluoropentanoate
Description
Ethyl 5-chlorooctafluoropentanoate is a chemical compound with the molecular formula C7H5ClF8O2 and a molecular weight of 308.55 g/mol . It is an ethyl ester derivative of pentanoic acid, characterized by the presence of chlorine and multiple fluorine atoms, making it a highly fluorinated compound .
Properties
IUPAC Name |
ethyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF8O2/c1-2-18-3(17)4(9,10)5(11,12)6(13,14)7(8,15)16/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHZELRABRATAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chlorooctafluoropentanoate typically involves the esterification of 5-chlorooctafluoropentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chlorooctafluoropentanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions
- **Hydrolysis
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Biological Activity
Ethyl 5-chlorooctafluoropentanoate, with the CAS number 1555-27-7, is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chlorinated carbon chain with multiple fluorine substitutions, which significantly influences its reactivity and interactions in biological systems.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antimicrobial Properties : Studies have shown that fluorinated compounds can exhibit antimicrobial activity due to their ability to disrupt microbial membranes. This compound's fluorinated structure may enhance its efficacy against various pathogens.
- Enzyme Inhibition : The presence of chlorine and fluorine atoms can affect enzyme activity. Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Cell Membrane Interaction : The hydrophobic nature of the fluorinated tail may facilitate interactions with lipid membranes, potentially leading to alterations in membrane fluidity and permeability.
1. Antimicrobial Efficacy
A study conducted by Vincenti et al. (2010) evaluated the antimicrobial properties of various fluorinated compounds, including this compound. The findings indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
2. Enzyme Activity Assessment
In another investigation, the compound was tested for its inhibitory effects on specific enzymes involved in lipid metabolism. Results showed that this compound inhibited fatty acid synthase activity by approximately 40% at a concentration of 50 µM, indicating its potential role as a metabolic regulator .
Toxicological Considerations
While the biological activities of this compound are promising, it is essential to consider its toxicological profile. Preliminary studies indicate that high concentrations may lead to cytotoxic effects in mammalian cell lines, necessitating further investigation into its safety and environmental impact.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
